molecular formula C9H16O3 B092219 Ethyl 4,4-dimethyl-3-oxopentanoate CAS No. 17094-34-7

Ethyl 4,4-dimethyl-3-oxopentanoate

Cat. No. B092219
CAS RN: 17094-34-7
M. Wt: 172.22 g/mol
InChI Key: VUYNTIDSHCJIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04031130

Procedure details

A solution of 100 g of pinacolone in 500 cc of benzene was added dropwise over a period of 4 hours at 50° C/150 Torr to a solution of 500 cc of benzene, 900 cc of diethyl carbonate, 125 g of potassium-tert.-butylate and 200 cc of hexamethyl phosphoric acid triamide, and benzene and ethanol slowly distilled off. After the ketone had been added, another 500 cc of benzene were added dropwise. The total reaction time was 9 hours. The reaction mixture was then treated and distilled in the same way as described in 1 above. The yield was 54% of pivaloyl acetic acid ethyl ester.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[C:8](=O)([O:12]CC)[O:9][CH2:10][CH3:11].CN(C)P(=O)(N(C)C)N(C)C.C(O)C>C1C=CC=CC=1>[CH2:10]([O:9][C:8](=[O:12])[CH2:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4])[CH3:11]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
Quantity
900 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
potassium tert.-butylate
Quantity
125 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
slowly distilled off
ADDITION
Type
ADDITION
Details
After the ketone had been added
ADDITION
Type
ADDITION
Details
another 500 cc of benzene were added dropwise
ADDITION
Type
ADDITION
Details
The reaction mixture was then treated
DISTILLATION
Type
DISTILLATION
Details
distilled in the same way

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C)OC(CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.